
(E)-3-(2-chlorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-chlorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H11ClFN3O2 and its molecular weight is 343.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(2-chlorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant data and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure highlights the presence of the oxadiazole ring, which is critical for its biological activity. The chlorophenyl and fluorophenyl substituents are also significant in influencing the compound's interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole exhibit notable antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound against selected pathogens are summarized in Table 1.
Pathogen | MIC (μg/mL) |
---|---|
Escherichia coli | 16 |
Staphylococcus aureus | 32 |
Pseudomonas aeruginosa | 64 |
Candida albicans | 31.25 |
These results demonstrate moderate to good antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound has also been investigated through various assays against multiple cancer cell lines. The following sections detail the findings from these studies.
Cell Line Sensitivity
The compound was tested against several cancer cell lines, and the results are presented in Table 2.
Cell Line | PGI Value |
---|---|
MCF7 (Breast Cancer) | 24.79 |
NCI-H460 (Lung Cancer) | 55.61 |
PC-3 (Prostate Cancer) | 14.13 |
HCT-116 (Colon Cancer) | 20.15 |
The percentage growth inhibition (PGI) values indicate that the compound exhibits significant cytotoxic effects, particularly against lung and breast cancer cells.
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific cellular targets involved in cancer proliferation and bacterial survival. Studies suggest that compounds with oxadiazole moieties can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and regulation of gene expression in cancer cells .
Case Studies
Several studies have reported on the biological activity of oxadiazole derivatives similar to the compound :
- Antimicrobial Evaluation : A study showed that oxadiazole derivatives exhibited MIC values ranging from 16 to 31.25 μg/mL against various bacterial strains, indicating their potential as antimicrobial agents .
- Anticancer Screening : Another investigation highlighted that oxadiazole compounds demonstrated significant anticancer activity across multiple cell lines with PGI values exceeding 50% against certain types of cancer .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that compounds containing oxadiazole rings exhibit significant anticancer activities. The mechanism of action for (E)-3-(2-chlorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide largely revolves around its ability to inhibit specific enzymes involved in cancer cell proliferation. Notably:
- Inhibition of Telomerase and Topoisomerase : These enzymes are crucial for cancer cell survival and proliferation.
In Vitro Studies
In vitro evaluation has demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. For instance:
- IC50 Values : The compound exhibits IC50 values comparable to established chemotherapeutics, indicating potent anticancer activity.
Study 1: Anticancer Activity Assessment
A study conducted by the National Cancer Institute evaluated the efficacy of this compound against a panel of cancer cell lines. The results indicated:
- Mean Growth Inhibition : Average growth inhibition rates were observed at concentrations as low as 10 µM.
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of oxadiazole derivatives revealed that this compound significantly reduced pro-inflammatory cytokines in stimulated macrophages. This suggests its utility not only in oncology but also in inflammatory diseases.
Summary of Findings
The findings from various studies highlight the promising applications of this compound in medicinal chemistry:
Application | Observations |
---|---|
Anticancer | Effective against multiple cancer cell lines |
Anti-inflammatory | Reduces pro-inflammatory cytokines |
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O2/c18-14-4-2-1-3-11(14)7-10-15(23)20-17-22-21-16(24-17)12-5-8-13(19)9-6-12/h1-10H,(H,20,22,23)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVUZHODGCWXAC-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.